molecular formula C11H12ClNO3 B5061986 5-chloro-2-[methyl(propionyl)amino]benzoic acid

5-chloro-2-[methyl(propionyl)amino]benzoic acid

Cat. No. B5061986
M. Wt: 241.67 g/mol
InChI Key: ABWQOODUGVSMPK-UHFFFAOYSA-N
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Description

5-chloro-2-[methyl(propionyl)amino]benzoic acid, also known as meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a key role in inflammation and pain.

Mechanism of Action

Meclofenamic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, particularly COX-2. COX-2 is induced in response to inflammatory stimuli and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, 5-chloro-2-[methyl(propionyl)amino]benzoic acid acid reduces the production of prostaglandins and thus alleviates pain and inflammation.
Biochemical and Physiological Effects
Meclofenamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, to reduce the production of reactive oxygen species, and to modulate the activity of ion channels. In addition, it has been shown to have antiplatelet and antithrombotic effects, which may be useful in the prevention of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

Meclofenamic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a well-established mechanism of action and has been extensively studied in vitro and in vivo. However, it also has some limitations. It has a relatively low potency compared to other COX inhibitors, such as indomethacin and diclofenac. It also has a relatively short half-life, which may limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of 5-chloro-2-[methyl(propionyl)amino]benzoic acid acid. One direction is the development of new COX inhibitors with improved potency and selectivity. Another direction is the investigation of the molecular mechanisms of COX inhibition and the identification of new targets for anti-inflammatory and analgesic drugs. Finally, 5-chloro-2-[methyl(propionyl)amino]benzoic acid acid may have potential applications in the treatment of other diseases, such as cancer and cardiovascular diseases, and further studies are needed to explore these possibilities.
Conclusion
In conclusion, 5-chloro-2-[methyl(propionyl)amino]benzoic acid acid is a potent COX inhibitor that has been extensively used in scientific research. It has a well-established mechanism of action and has been shown to be effective in the treatment of various inflammatory conditions. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 5-chloro-2-[methyl(propionyl)amino]benzoic acid acid, and further research is needed to fully understand its potential applications.

Synthesis Methods

Meclofenamic acid can be synthesized by the reaction of 2-amino-5-chlorobenzoic acid with propionyl chloride, followed by the reaction of the resulting propionyl derivative with methylamine. The final product is obtained by acidification and crystallization. The yield of 5-chloro-2-[methyl(propionyl)amino]benzoic acid acid is typically around 50%.

Scientific Research Applications

Meclofenamic acid has been extensively used in scientific research to study the role of COX enzymes in inflammation and pain. It has been shown to be effective in the treatment of various inflammatory conditions, such as arthritis, colitis, and cystitis. In addition, it has been used to investigate the molecular mechanisms of COX inhibition and to develop new COX inhibitors with improved selectivity and potency.

properties

IUPAC Name

5-chloro-2-[methyl(propanoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-3-10(14)13(2)9-5-4-7(12)6-8(9)11(15)16/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWQOODUGVSMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[methyl(propanoyl)amino]benzoic acid

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